((tert-Butyldimethylsilyl)oxy)methylacetate
Description
Properties
Molecular Formula |
C9H20O3Si |
|---|---|
Molecular Weight |
204.34 g/mol |
IUPAC Name |
[tert-butyl(dimethyl)silyl]oxymethyl acetate |
InChI |
InChI=1S/C9H20O3Si/c1-8(10)11-7-12-13(5,6)9(2,3)4/h7H2,1-6H3 |
InChI Key |
IPSHWWYSVAYHRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((tert-Butyldimethylsilyl)oxy)methyl acetate typically involves the reaction of tert-butyldimethylsilyl chloride with an alcohol in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The resulting tert-butyldimethylsilyl ether is then acetylated using acetic anhydride to yield ((tert-Butyldimethylsilyl)oxy)methyl acetate .
Industrial Production Methods
Industrial production methods for ((tert-Butyldimethylsilyl)oxy)methyl acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps such as distillation or recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
((tert-Butyldimethylsilyl)oxy)methyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it back to the parent alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and ammonia (NH₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction results in the formation of alcohols .
Scientific Research Applications
((tert-Butyldimethylsilyl)oxy)methyl acetate is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of ((tert-Butyldimethylsilyl)oxy)methyl acetate involves the formation of a stable silyl ether linkage with the hydroxyl group of an alcohol. This linkage protects the alcohol from undergoing further reactions. The acetate group can be selectively removed under mild acidic or basic conditions, regenerating the free alcohol .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ((tert-Butyldimethylsilyl)oxy)methylacetate with analogous silyl-protected esters and related intermediates, focusing on reactivity, stability, and synthetic utility.
tert-Butyldiphenylsilyl (TBDPS) Analogs
Compounds like (S)-(-)-β-tert-Butyldiphenylsilyloxy-γ-butyrolactone (9) () share a silyl ether group but differ in the substituents (diphenyl vs. dimethyl) and ester backbone. Key distinctions:
- Steric Bulk : The TBDPS group in compound 9 provides greater steric hindrance than TBS, enhancing resistance to nucleophilic attack but requiring harsher deprotection conditions (e.g., concentrated HF or TBAF) .
- Synthetic Applications : TBDPS derivatives are favored in complex lactone syntheses where prolonged stability under basic conditions is critical, whereas TBS-acetates are more suitable for stepwise deprotection in sensitive frameworks .
Ethyl Ester Derivatives
Ethyl esters such as Ethyl 2-((tert-Butyldimethylsilyl)oxy)-4-hydroxy-4-phenyl-butanoate-4-d () highlight the impact of ester group variation:
- Solubility and Reactivity: Ethyl esters generally exhibit lower volatility and higher solubility in non-polar solvents compared to methyl acetates. This influences reaction rates in alkylation or acylation steps .
- Deprotection Efficiency : Methyl acetates like the target compound undergo faster cleavage under acidic conditions (e.g., AcOH/H₂O) than ethyl esters, which may require prolonged reaction times .
Trifluoroacetylated Silyl Ethers
Compounds like anti-Ethyl 2-((tert-Butyldimethylsilyl)oxy)-4-phenyl-4-(2,2,2-trifluoroacetoxy)butanoate-4-d () incorporate electron-withdrawing groups:
- Stability : The trifluoroacetyl group increases electrophilicity at the ester carbonyl, accelerating nucleophilic acyl substitutions. In contrast, the methyl acetate group in the target compound offers moderate reactivity, ideal for controlled functionalization .
- Spectroscopic Differentiation : Trifluoroacetyl groups provide distinct ¹⁹F NMR signals, aiding reaction monitoring, whereas methyl acetates rely on ¹H/¹³C NMR or IR for characterization .
Data Table: Key Properties of this compound and Analogs
Research Findings and Practical Notes
- Synthesis : The target compound is synthesized via silylation of a hydroxyl-bearing precursor (e.g., using tert-butyldimethylsilyl chloride and imidazole in CH₂Cl₂), followed by esterification with methyl acetate .
- Characterization : ¹H/¹³C NMR and HR-MS are critical for confirming regiochemistry and purity, as subtle shifts in silyl ethers (δ 0.1–1.2 ppm in ¹H NMR) distinguish them from bulkier analogs .
- Handling : TBS-acetates require anhydrous storage to prevent premature hydrolysis. Deprotection should be monitored via TLC (Rf shifts upon cleavage) .
Biological Activity
((tert-Butyldimethylsilyl)oxy)methylacetate is a silyl ether compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents. This modification is crucial for its application in various chemical reactions, particularly in organic synthesis.
Synthesis
The synthesis of this compound typically involves the reaction of acetic anhydride with a TBDMS-protected alcohol. The general reaction can be outlined as follows:
- Reactants : TBDMS-protected alcohol + Acetic anhydride
- Conditions : Typically conducted under anhydrous conditions to prevent hydrolysis.
- Products : this compound and by-products such as acetic acid.
Anticancer Properties
Recent studies have indicated that compounds containing TBDMS groups exhibit significant anticancer activity. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Case Study : A study evaluated the effects of silyl ether derivatives on breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic applications .
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. Research has shown that similar silyl ethers can act as inhibitors for specific enzymes involved in metabolic pathways.
- Example : Inhibitory effects were observed on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This property suggests potential applications in cancer therapy by disrupting the cell cycle in rapidly dividing cells .
Data Table: Biological Activity Overview
The biological activity of this compound is believed to be mediated through multiple pathways:
- Cell Cycle Arrest : By inhibiting CDKs, the compound can induce cell cycle arrest, preventing cancer cells from proliferating.
- Apoptosis Induction : Studies suggest that treatment with TBDMS derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Effects : Some derivatives have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress within cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
